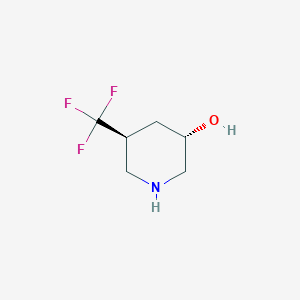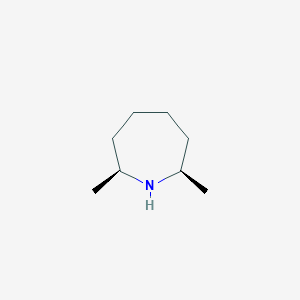![molecular formula C15H23NO5 B8189712 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester](/img/structure/B8189712.png)
8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester: is a bicyclic compound that features prominently in the synthesis of various biologically active molecules. The compound is characterized by its unique 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids. These alkaloids are known for their diverse biological activities, making this compound a valuable intermediate in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient construction of the bicyclic scaffold .
Análisis De Reacciones Químicas
Types of Reactions: 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester is used as an intermediate in the synthesis of complex organic molecules, particularly those with biological activity .
Biology: In biology, this compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors .
Medicine: In medicine, the compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to tropane alkaloids .
Industry: In industry, the compound is used in the production of fine chemicals and as a precursor for the synthesis of various agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of neurotransmitter reuptake or the modulation of enzyme activity .
Comparación Con Compuestos Similares
Cocaethylene: This compound shares a similar bicyclic structure but differs in its functional groups and biological activity.
Ethylbenzoylecgonine: Another compound with a similar core structure but different functional groups and applications.
Uniqueness: 8-Boc-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester is unique due to its specific functional groups and the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications .
Propiedades
IUPAC Name |
8-O-tert-butyl 2-O-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(12)17)16(10)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRCEIFSUYFTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C(=O)OC(C)(C)C)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8189680.png)
![(2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8189687.png)
![(2S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8189697.png)






